molecular formula C15H19NO3 B1319173 3-(1-Benzoylpiperidin-4-yl)propanoic acid CAS No. 75999-93-8

3-(1-Benzoylpiperidin-4-yl)propanoic acid

Cat. No.: B1319173
CAS No.: 75999-93-8
M. Wt: 261.32 g/mol
InChI Key: OCUKEGTXSFDMCN-UHFFFAOYSA-N
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Description

3-(1-Benzoylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzoyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-(1-Benzoylpiperidin-4-yl)propanoic acid involves the reaction of 3-(4-Piperidyl)propionic hydrochloride with benzoyl chloride in the presence of sodium acetate and acetic acid . The reaction is typically carried out under ice-cooling conditions for 15 minutes, followed by stirring at room temperature overnight. The reaction mixture is then concentrated and extracted with ethyl acetate. The extract is dried and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzoylpiperidin-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives or other reduced forms.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(1-Benzoylpiperidin-4-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(1-Benzoylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzoylpiperidin-4-yl)propanoic acid is unique due to the presence of both the benzoyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-(1-benzoylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(18)7-6-12-8-10-16(11-9-12)15(19)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUKEGTXSFDMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598161
Record name 3-(1-Benzoylpiperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75999-93-8
Record name 3-(1-Benzoylpiperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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